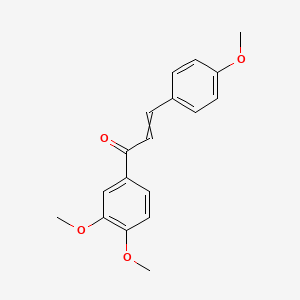![molecular formula C15H30O4 B12563510 {2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol CAS No. 143458-58-6](/img/structure/B12563510.png)
{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol typically involves the reaction of 2-methyl-1,3-dioxolane with an octyloxyethyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the octyloxyethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted dioxolane derivatives.
Applications De Recherche Scientifique
{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The octyloxyethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
2-Methyl-1,3-dioxolane: A simpler analog without the octyloxyethyl group.
2-Octyloxyethanol: Lacks the dioxolane ring but contains the octyloxyethyl group.
Comparison:
Chemical Properties: The combination of the dioxolane ring and the octyloxyethyl group enhances the compound’s reactivity and potential for diverse chemical transformations.
Propriétés
Numéro CAS |
143458-58-6 |
|---|---|
Formule moléculaire |
C15H30O4 |
Poids moléculaire |
274.40 g/mol |
Nom IUPAC |
[2-methyl-2-(2-octoxyethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C15H30O4/c1-3-4-5-6-7-8-10-17-11-9-15(2)18-13-14(12-16)19-15/h14,16H,3-13H2,1-2H3 |
Clé InChI |
PJAQUFASSQPKJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCCC1(OCC(O1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


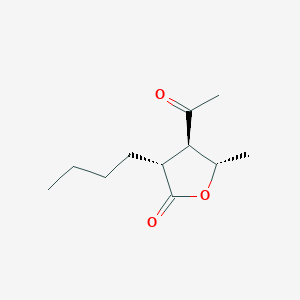
![(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone](/img/structure/B12563435.png)
![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)
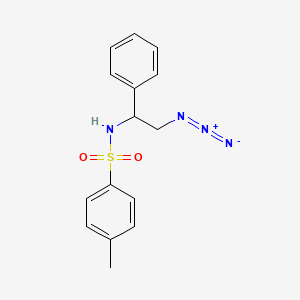
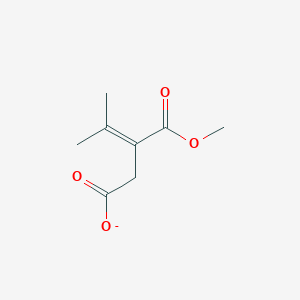
![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)
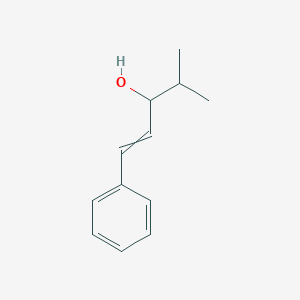
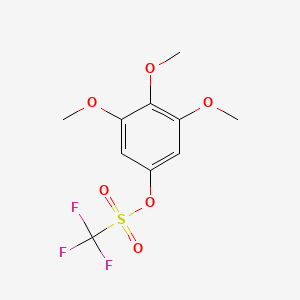
![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
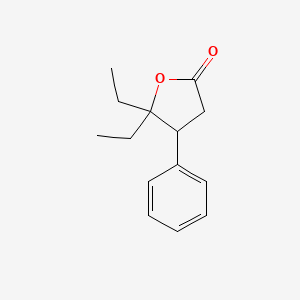
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
